4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside
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Overview
Description
4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucopyranoside core. This is followed by the introduction of the allyl and azido groups through selective reactions. The benzylidene group is then introduced to complete the structure.
Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside can be employed in the study of glycosidic bonds and carbohydrate metabolism. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific functionalities.
Mechanism of Action
The mechanism by which 4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, can participate in click chemistry reactions, forming covalent bonds with other molecules. This property makes it useful in various biochemical assays and drug discovery processes.
Comparison with Similar Compounds
4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside
4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-galactopyranoside
Uniqueness: 4-Methoxyphenyl 3-O-allyl-2-azido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to its specific stereochemistry and functional groups. These features distinguish it from similar compounds and contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3/t18-,19-,20-,21-,22?,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQNJAZZVSANI-NUVHBUHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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